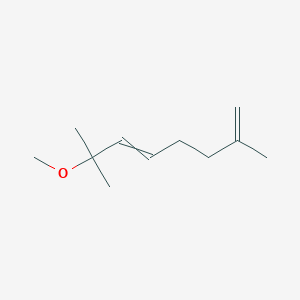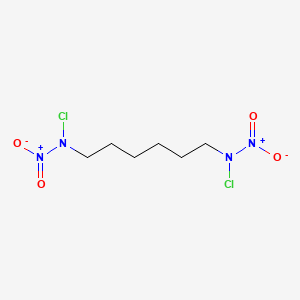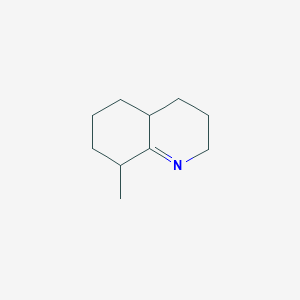
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core structure that is partially hydrogenated and substituted with a methyl group at the 8th position. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2,3,4,4a,5,6,7,8-octahydro-8-methyl-quinoline, can be achieved through various methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method typically yields quinoline derivatives with good efficiency.
Another method involves the reduction of quinoline to its partially hydrogenated form, followed by methylation at the 8th position. This can be achieved using catalytic hydrogenation and subsequent alkylation reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve selective hydrogenation of the quinoline core. The methylation step can be carried out using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Fully hydrogenated quinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Aplicaciones Científicas De Investigación
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for the development of antimalarial, antibacterial, and antiviral agents.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industry: Quinoline derivatives are utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate cellular pathways by interacting with specific receptors, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a fully aromatic structure.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar hydrogenated ring structures but different functional groups.
Uniqueness
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. Its methyl group at the 8th position enhances its reactivity and potential for further functionalization .
Propiedades
Número CAS |
52761-53-2 |
|---|---|
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
8-methyl-2,3,4,4a,5,6,7,8-octahydroquinoline |
InChI |
InChI=1S/C10H17N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-9H,2-7H2,1H3 |
Clave InChI |
PVWQCRRWIBBMOK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2C1=NCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)

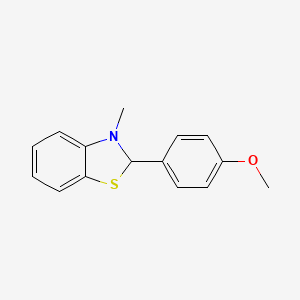
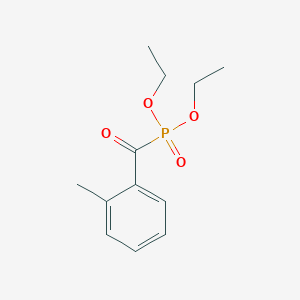
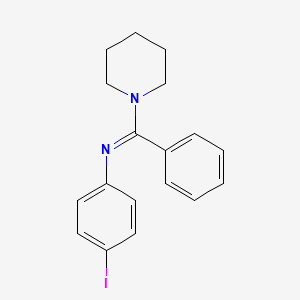
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

